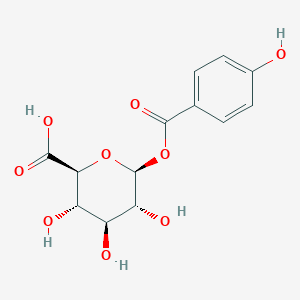
8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is a synthetic nucleoside analog used in the field of molecular biology and biochemistry. This compound is particularly valuable in the synthesis of modified oligonucleotides, which are essential for various applications, including genetic research, diagnostics, and therapeutic developments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite involves multiple steps. The starting material, 8-aza-7-deaza-2’-deoxyguanosine, undergoes protection of the hydroxyl groups with dimethoxytrityl (DMT) groups. The amino group is then protected with dimethylformamidine (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various protected and deprotected nucleoside analogs, which are used in the synthesis of modified oligonucleotides .
Aplicaciones Científicas De Investigación
8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: Employed in genetic research to create probes and primers for polymerase chain reactions (PCR) and sequencing.
Medicine: Utilized in the development of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Applied in the production of diagnostic kits and biosensors.
Mecanismo De Acción
The mechanism of action of 8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during synthesis. The modified nucleoside analog alters the base-pairing properties and stability of the resulting oligonucleotides. This can affect the binding affinity and specificity of the oligonucleotides to their target sequences, making them useful for various applications in research and therapeutics .
Comparación Con Compuestos Similares
Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the nitrogen atom at position 7.
8-Aza-2’-deoxyguanosine: Contains an additional nitrogen atom at position 8.
7-Deaza-8-aza-2’-deoxyguanosine: Combines features of both 7-deaza and 8-aza analogs.
Uniqueness
8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is unique due to its specific modifications, which enhance the stability and binding properties of the resulting oligonucleotides. This makes it particularly valuable for applications requiring high specificity and stability .
Propiedades
Fórmula molecular |
C43H53N8O7P |
|---|---|
Peso molecular |
824.9 g/mol |
Nombre IUPAC |
N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/b45-28+/t37-,38+,39+,59?/m0/s1 |
Clave InChI |
UZEKMTZJNCKRCK-TVYJUGGPSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)/N=C/N(C)C |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






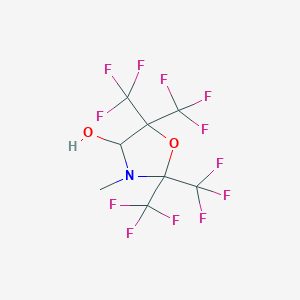
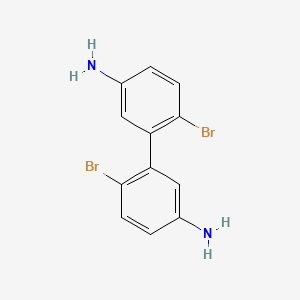

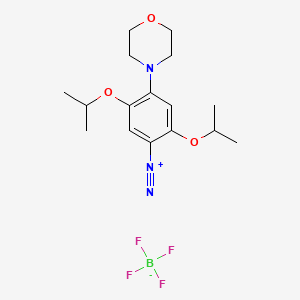
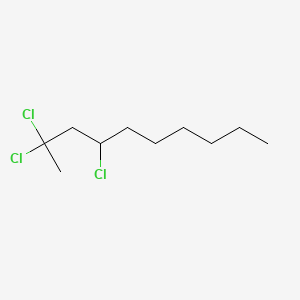
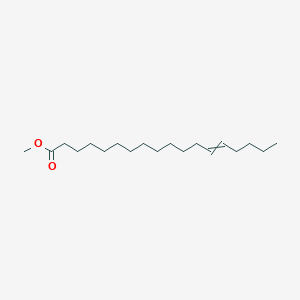
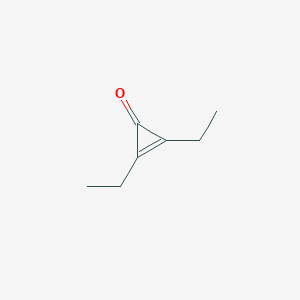
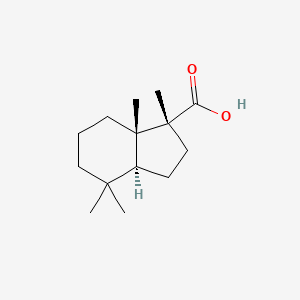
![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
